molecular formula C31H40O12 B12294230 (4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate

(4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate

Cat. No.: B12294230
M. Wt: 604.6 g/mol
InChI Key: QVUHFXGOPHUGGG-UHFFFAOYSA-N
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Description

(4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[113103,10This compound is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate involves multiple steps, starting from the core structure of paclitaxel. The process typically includes acetylation and esterification reactions under controlled conditions to introduce the acetoxy and benzoate groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,12-Diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate involves its interaction with microtubules, stabilizing them and preventing their depolymerization. This action disrupts cell division, leading to apoptosis in cancer cells. The molecular targets include tubulin, a key protein in microtubule formation .

Properties

Molecular Formula

C31H40O12

Molecular Weight

604.6 g/mol

IUPAC Name

(4,12-diacetyloxy-1,2,9,11,15-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-16-yl) benzoate

InChI

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)24(36)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)25(37)31(39,28(20,4)5)26(21(14)35)42-27(38)17-10-8-7-9-11-17/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3

InChI Key

QVUHFXGOPHUGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)OC(=O)C5=CC=CC=C5)O)O)(CO4)OC(=O)C)O)C)O)OC(=O)C

Origin of Product

United States

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